Gallocyanine

説明

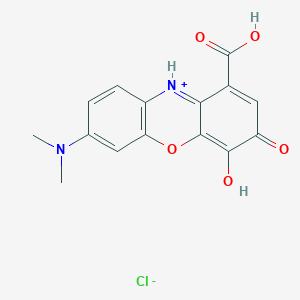

Structure

3D Structure of Parent

特性

IUPAC Name |

7-(dimethylamino)-4-hydroxy-3-oxophenoxazin-10-ium-1-carboxylic acid;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5.ClH/c1-17(2)7-3-4-9-11(5-7)22-14-12(16-9)8(15(20)21)6-10(18)13(14)19;/h3-6,19H,1-2H3,(H,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSOTOUQTVJNMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)[NH+]=C3C(=CC(=O)C(=C3O2)O)C(=O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60935389 | |

| Record name | Gallocyanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green solid; [Merck Index] Black powder; [Sigma-Aldrich MSDS] | |

| Record name | Gallocyanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20957 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1562-85-2 | |

| Record name | Gallocyanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001562852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GALLOCYANINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | GALLOCYANINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gallocyanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-carboxy-7-(dimethylamino)-3,4-dihydroxyphenoxazin-5-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALLOCYANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S1S2GY38K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gallocyanine: A Technical Guide to its Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Gallocyanine, a phenoxazine dye with significant applications in histology and as a modulator of the Wnt signaling pathway. This document outlines its chemical and physical properties, provides detailed experimental protocols for its use, and explores its mechanism of action in a key signaling cascade relevant to drug discovery.

Chemical Identity and Physicochemical Properties

This compound, systematically named 7-(Dimethylamino)-4-hydroxy-3-oxo-3H-phenoxazine-1-carboxylic acid, is a synthetic dye belonging to the oxazine class.[1][2] Its core structure consists of a planar phenoxazine ring system, which is responsible for its chromophoric properties. The molecule is typically available as a hydrochloride salt.[3]

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| IUPAC Name | 7-(Dimethylamino)-4-hydroxy-3-oxo-3H-phenoxazine-1-carboxylic acid |

| CAS Number | 1562-85-2 |

| Molecular Formula | C₁₅H₁₃ClN₂O₅ |

| Molecular Weight | 336.73 g/mol |

| Appearance | Very dark green to black crystalline powder |

| Solubility | Soluble in water (10 mg/ml), 100% ethanol (10 mg/ml), 1N NH₄OH (10 mg/ml), and DMSO (25 mg/ml). Slightly soluble in hot water and insoluble in cold water. |

| Absorption Maxima (λmax) | 314, 399, 600, 607 nm in PBS (pH 7.2)[4]; 623 nm[5] |

| Molar Extinction Coefficient (ε) | ε₆₂₃ = 5.8 x 10⁴ M⁻¹cm⁻¹[5] |

| Fluorescence | When reacting with superoxide anions: Excitation at 360 nm, Emission at 490 nm[5] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents.[1][6] |

Experimental Protocols

This compound is widely utilized in two primary research contexts: as a histological stain for nucleic acids and as a chemical probe in cancer and neuroscience research due to its role as a DKK1 inhibitor.

This compound-Chrome Alum Staining for Nucleic Acids

This method is a classic histological technique for the selective staining of nucleic acids (DNA and RNA) in tissue sections, yielding a blue to dark violet color. The this compound-chrome alum complex is believed to bind to the phosphate groups of nucleic acids.

Materials:

-

This compound (C.I. 51030)

-

Chromium potassium sulfate dodecahydrate (Chrome Alum)

-

Distilled water

-

Paraffin-embedded tissue sections on slides

-

Xylene

-

Ethanol (absolute, 95%, 70%)

-

Resinous mounting medium

Procedure:

-

Solution Preparation (this compound-Chrome Alum Staining Solution):

-

Dissolve 5.0 g of chrome alum in 100.0 mL of distilled water.

-

Add 0.15 g of this compound to the chrome alum solution.

-

Gently heat the mixture to a boil and then simmer for approximately 15-20 minutes.

-

Allow the solution to cool to room temperature.

-

Filter the solution using standard laboratory filter paper. The pH of the final solution should be approximately 1.64.

-

-

Staining Protocol:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections by immersing slides in xylene (2 changes, 5 minutes each). Rehydrate the sections through a graded series of ethanol (100%, 95%, 70%; 3 minutes each) and finally rinse in distilled water.

-

Staining: Immerse the slides in the this compound-Chrome Alum staining solution for 24-48 hours at room temperature.

-

Rinsing: Rinse the slides well with several changes of distilled water to remove excess stain.

-

Dehydration: Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%; 3 minutes each).

-

Clearing: Clear the sections in xylene (2 changes, 5 minutes each).

-

Mounting: Mount the coverslip using a resinous mounting medium.

-

Expected Results:

-

Nucleic acids (in nuclei and ribosomes) will be stained blue to dark violet.

-

The background should remain largely unstained.

Workflow for Assessing this compound as a DKK1 Inhibitor

This compound has been identified as an inhibitor of Dickkopf-1 (DKK1), a key antagonist of the canonical Wnt signaling pathway.[3] It disrupts the interaction between DKK1 and its co-receptor LRP5/6 with an IC₅₀ of approximately 3 µM, thereby restoring Wnt signaling activity.[4] A common method to assess this activity is through a Wnt-responsive reporter gene assay.

Below is a logical workflow for such an experiment.

Caption: Experimental workflow for a Wnt reporter assay.

Mechanism of Action in Wnt Signaling

The canonical Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders like Alzheimer's disease.

In the "off" state (absence of Wnt ligand), a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In the "on" state, Wnt ligands bind to Frizzled (FZD) receptors and LRP5/6 co-receptors, leading to the inactivation of the destruction complex. This allows β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.

DKK1 is a secreted antagonist that inhibits this pathway by binding to the LRP5/6 co-receptor, preventing the formation of the Wnt-FZD-LRP5/6 signaling complex. This compound exerts its effect by directly interfering with the DKK1-LRP5/6 interaction.

The signaling pathway is illustrated below.

Caption: this compound's role in the Wnt signaling pathway.

References

An In-depth Technical Guide to the Synthesis and Purity of Gallocyanine Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and purity analysis of gallocyanine, a phenoxazine dye with applications in histology, analytical chemistry, and as a modulator of key biological pathways. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of relevant chemical and biological processes.

Introduction to this compound

This compound (C.I. 51030) is a versatile dye known for its ability to form stable complexes with metals, which are then used for the selective staining of nucleic acids in histological preparations. Beyond its traditional use as a biological stain, recent research has highlighted its potential as a fluorescent probe for detecting reactive oxygen species and as an inhibitor of the Wnt signaling pathway through its interaction with Dickkopf-1 (DKK1), making it a molecule of interest for drug development professionals.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₅H₁₃ClN₂O₅ |

| Molecular Weight | 336.73 g/mol |

| Appearance | Green to black crystalline powder |

| CAS Number | 1562-85-2 |

| λmax | ~635 nm in aqueous solution |

Synthesis of this compound

The classical synthesis of this compound involves the reaction of a nitrosoaniline derivative with gallic acid. The following is a representative experimental protocol based on historical chemical literature.

Synthesis Pathway

The synthesis of this compound proceeds through the condensation of N,N-dimethyl-4-nitrosoaniline with gallic acid.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a generalized protocol compiled from historical and patent literature. Researchers should exercise caution and optimize conditions as necessary.

Materials:

-

N,N-dimethyl-4-nitrosoaniline

-

Gallic acid

-

Ethanol (or methanol)

-

Hydrochloric acid (concentrated)

-

Sodium acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N,N-dimethyl-4-nitrosoaniline in ethanol.

-

Addition of Gallic Acid: To this solution, add an equimolar amount of gallic acid.

-

Reflux: Heat the mixture to reflux and maintain for a period of 2-4 hours. The color of the solution should darken significantly.

-

Precipitation: After the reflux period, allow the mixture to cool to room temperature. The this compound hydrochloride will begin to precipitate. The precipitation can be further encouraged by the addition of a saturated solution of sodium acetate.

-

Isolation: Collect the crude this compound precipitate by vacuum filtration.

-

Washing: Wash the collected solid with cold ethanol to remove unreacted starting materials and soluble impurities.

-

Drying: Dry the crude product in a vacuum oven at a low temperature (e.g., 40-50 °C).

Purification of this compound

Purification of the crude this compound is essential to remove byproducts and unreacted starting materials, ensuring its suitability for sensitive applications. Recrystallization is a common method for the purification of organic solids.

Experimental Protocol: Recrystallization of this compound

Solvent Selection: The choice of solvent is critical for successful recrystallization. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, polar solvents or mixtures are generally effective. A mixture of ethanol and water is often a good starting point.

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of a suitable solvent (e.g., a 1:1 mixture of ethanol and water).

-

Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified this compound crystals in a vacuum oven.

Purity Assessment

The purity of the synthesized this compound should be assessed using a combination of analytical techniques.

Table 2: Analytical Techniques for this compound Purity Assessment

| Technique | Parameter Measured | Expected Result for Pure this compound |

| Melting Point | Temperature range of melting | A sharp melting point indicates high purity. |

| Thin-Layer Chromatography (TLC) | Retention factor (Rf) | A single spot on the TLC plate. |

| UV-Vis Spectroscopy | Absorption maximum (λmax) | A characteristic λmax around 635 nm. |

| NMR Spectroscopy (¹H and ¹³C) | Chemical shifts and coupling constants | A spectrum consistent with the known structure of this compound. |

| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | A molecular ion peak corresponding to the molecular weight of this compound. |

Quantitative Data

The following table summarizes typical quantitative data that may be obtained during the synthesis and analysis of this compound.

Table 3: Quantitative Data for this compound Synthesis and Purity

| Parameter | Typical Value |

| Crude Yield | 60-80% |

| Purified Yield (after recrystallization) | 40-60% |

| Melting Point | >300 °C (decomposes) |

| UV-Vis λmax (in water) | ~635 nm |

| Molar Extinction Coefficient (ε) | ~25,000 M⁻¹cm⁻¹ at λmax |

Biological Applications and Experimental Workflows

Inhibition of the Wnt Signaling Pathway

This compound has been identified as an inhibitor of the Wnt signaling pathway by targeting Dickkopf-1 (DKK1).[1] DKK1 is a secreted protein that antagonizes Wnt signaling by binding to the LRP5/6 co-receptor, thereby preventing the formation of the Wnt-Frizzled-LRP5/6 complex.

Detection of Superoxide Radicals

This compound can be used as a fluorescent probe for the detection of superoxide radicals (O₂⁻). The following workflow outlines a typical experimental setup.

Conclusion

This technical guide provides a detailed overview of the synthesis and purity of this compound dye, tailored for a scientific audience. The provided protocols and data serve as a valuable resource for researchers interested in utilizing this versatile compound in their work. The visualizations of its role in the Wnt signaling pathway and as a superoxide probe highlight its potential in contemporary biological and pharmaceutical research. As with any chemical synthesis, appropriate safety precautions should be taken, and the procedures should be carried out in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Gallocyanine Staining Mechanism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Gallocyanine-chromalum staining method, a classic and reliable technique for the demonstration and quantification of nucleic acids in biological samples. Delving into the core mechanism, this document details the chemical principles, offers optimized experimental protocols, and presents quantitative data to empower researchers in their application of this valuable histological and cytological stain.

Core Principles of this compound-Chromalum Staining

This compound, a dark green oxazine dye, in conjunction with a chromium (III) salt mordant (typically chrome alum), forms a deep blue to violet cationic complex, often referred to as a "lake". This complex selectively binds to the phosphate groups of nucleic acids (both DNA and RNA), resulting in a precise and stoichiometric staining of the nucleus and ribosomes. The intensity of the staining is directly proportional to the concentration of nucleic acids, making it a valuable tool for quantitative analysis.[1][2]

The specificity of the this compound-chromalum stain for nucleic acids is achieved at an acidic pH, typically around 1.64.[3] At this pH, the phosphate groups of the nucleic acid backbone are negatively charged, facilitating the electrostatic interaction with the positively charged this compound-chromalum complex. Adjusting the pH can influence non-specific background staining without significantly affecting the staining of nucleic acids.

The Staining Mechanism: A Molecular Perspective

The precise chemical structure of the active staining component is a chelate of one chromium (III) ion with two this compound molecules. This complex carries a net positive charge, enabling it to bind to the negatively charged phosphate backbone of DNA and RNA.

The interaction is primarily an electrostatic attraction between the cationic dye-mordant complex and the anionic phosphate groups of the nucleic acids. This binding is stable and stoichiometric, meaning that under controlled conditions, one molecule of the this compound-chromalum complex binds to a fixed number of phosphate groups.

Below is a diagram illustrating the proposed interaction between the this compound-chromalum complex and the DNA double helix.

References

Gallocyanine's Specificity for DNA and RNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallocyanine, a dark blue oxazine dye, forms a stable, deep violet complex with chromium (III) ions (chrome alum). This this compound-chromalum complex exhibits a high affinity for the phosphate groups of nucleic acids, enabling the stoichiometric staining of both deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). This property has established it as a reliable stain in quantitative cytophotometry and histology for the assessment of total nucleic acid content. This guide provides a comprehensive overview of the binding mechanisms, specificity, and quantitative applications of this compound, complete with detailed experimental protocols and a discussion of its relevance in contemporary research, including its emerging role in the context of Wnt signaling pathways.

The Chemistry of this compound-Chromalum Staining

This compound itself has little affinity for tissues. Its staining capability is conferred through chelation with a metal mordant, typically chromium potassium sulfate (chrome alum). The preparation involves boiling this compound with a chrome alum solution, which results in the formation of a cationic dye-metal complex.[1][2]

Mechanism of Action: The positively charged this compound-chromalum complex binds to the negatively charged phosphate groups of the nucleic acid backbone through electrostatic interactions.[3] This binding is selective and stoichiometric, meaning the intensity of the stain is directly proportional to the amount of nucleic acid present.[3] The reaction is primarily governed by the acidic pH of the staining solution (typically around 1.64), which enhances the specificity for the phosphate groups.

Specificity for DNA and RNA: The this compound-chromalum complex does not differentiate between DNA and RNA as it binds to the phosphate backbone common to both molecules.[3] This makes it an excellent stain for total nucleic acid quantification. To achieve specificity for either DNA or RNA, staining is typically preceded by enzymatic digestion with deoxyribonuclease (DNase) or ribonuclease (RNase), respectively. The difference in staining intensity before and after enzymatic treatment allows for the quantification of the target nucleic acid.

Intercalation vs. Electrostatic Binding: The primary mechanism of this compound-chromalum binding to nucleic acids is electrostatic attraction to the phosphate backbone. There is no substantial evidence in the reviewed literature to suggest that this compound intercalates between the base pairs of DNA or RNA. Studies on similar dye families, like cyanine dyes, have explored intercalation, but the bulky, three-dimensional structure of the this compound-chromalum complex makes intercalation unlikely.[4][5]

Quantitative Data Presentation

Quantitative analysis of the binding affinity of this compound for nucleic acids is crucial for its application in stoichiometric staining. While data is limited, the following has been reported for DNA. Extensive searches of scientific literature did not yield a comparable intrinsic binding constant for this compound with RNA.

| Analyte | Method | Parameter | Value | Reference |

| DNA | UV and Circular Dichroism Spectroscopy | Intrinsic Binding Constant (K) | 2.25 x 10⁴ M⁻¹ | [1] |

| DNA | UV and Circular Dichroism Spectroscopy | Binding Number (DNA/Gallocyanine) | 2.5 | [1] |

| RNA | Not Available | Not Available | Not Available |

Experimental Protocols

Einarson's this compound-Chromalum Staining for Tissue Sections

This classic method is widely used for the histological demonstration of nucleic acids in fixed tissues.

Materials:

-

This compound (C.I. 51030)

-

Chromium potassium sulfate dodecahydrate (Chrome Alum)

-

Distilled water

-

Xylene

-

Ethanol (graded series: 100%, 95%, 70%)

-

Resinous mounting medium

Procedure:

-

Solution Preparation:

-

Dissolve 5 g of chrome alum in 100 ml of distilled water.

-

Add 0.15 g of this compound.

-

Heat the mixture to a boil and simmer for 15-20 minutes.

-

Allow the solution to cool to room temperature.

-

Filter the solution. The pH should be approximately 1.64.

-

-

Staining Protocol:

-

Deparaffinize tissue sections and bring them to water through a graded series of ethanol.

-

Immerse the slides in the this compound-chromalum staining solution for 24-48 hours at room temperature.

-

Rinse the slides well in distilled water.

-

Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).

-

Clear the sections in xylene.

-

Mount with a resinous medium.

-

Expected Results:

-

Nuclei (DNA and RNA): Dark blue to violet

-

Cytoplasmic RNA: Blue to violet

-

Background: Unstained or very lightly stained

Quantitative Cytophotometric Analysis of DNA and RNA

This protocol outlines the principles for quantifying DNA and RNA in tissue sections using image cytometry following this compound-chromalum staining, often in comparison with other methods like the Feulgen reaction.

Methodology:

-

Sample Preparation: Prepare parallel sets of fixed tissue sections.

-

Enzymatic Digestion (for differential quantification):

-

Treat one set of slides with DNase solution to remove DNA.

-

Treat another set with RNase solution to remove RNA.

-

A third set remains untreated (for total nucleic acid staining).

-

-

Staining: Stain all sets of slides with the this compound-chromalum solution as described in Protocol 3.1.

-

Image Acquisition:

-

Use a microscope equipped with a digital camera and image analysis software.

-

Capture images of stained nuclei and cytoplasm under standardized lighting conditions.

-

-

Densitometry:

-

Measure the integrated optical density (IOD) of the stained structures (e.g., cell nuclei).

-

The IOD is proportional to the amount of bound dye, and thus to the nucleic acid content.

-

-

Calculation:

-

Total Nucleic Acid: IOD of untreated sections.

-

DNA Content: IOD of RNase-treated sections.

-

RNA Content: IOD of total nucleic acid (untreated) - IOD of DNA (RNase-treated).

-

Confirm results by comparing the IOD of DNase-treated sections (which should be near zero for nuclear staining).

-

Visualizations

Applications in Drug Development and Research

While primarily a histological and cytochemical stain, this compound has been identified as an inhibitor of Dickkopf-1 (DKK1), a key antagonist in the Wnt signaling pathway.[6] By disrupting the interaction between DKK1 and its receptor LRP5/6, this compound can activate Wnt/β-catenin signaling.[6] This finding is significant for researchers in drug development, particularly in areas where the Wnt pathway is a therapeutic target, such as in certain cancers and neurodegenerative diseases like Alzheimer's.[7]

It is important to note that this compound's use in this context is as a pharmacological agent in experimental models, not as a tool for the direct visualization of the Wnt signaling cascade in the same way as fluorescent reporters.[2][8][9]

This compound is not typically employed for specialized applications such as in situ hybridization or the specific staining of viral inclusion bodies.[10][11][12][13] For these purposes, more specific probes and staining methods are generally used.

Conclusion

This compound-chromalum remains a robust and reliable method for the stoichiometric staining and quantification of total nucleic acids in histological and cytological preparations. Its specificity is directed towards the phosphate backbone of both DNA and RNA, and its utility in quantitative analysis is well-established, particularly when combined with enzymatic digestion. The discovery of its inhibitory effect on the Wnt signaling pathway antagonist DKK1 opens new avenues for its application in pharmacological research and drug development, extending its relevance beyond its traditional role as a nuclear stain. Further research is warranted to determine a quantitative binding constant for RNA to allow for more precise comparative studies.

References

- 1. Studies on Interaction Between this compound and DNA [crcu.jlu.edu.cn]

- 2. Aug 2009 Visualizing the Wnt signal pathway | Experimental Animal Division (RIKEN BRC) [mus.brc.riken.jp]

- 3. Gallocyanin stain - Wikipedia [en.wikipedia.org]

- 4. Cyanine Dyes as Intercalating Agents: Kinetic and Thermodynamic Studies on the DNA/Cyan40 and DNA/CCyan2 Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyanine dyes as intercalating agents: kinetic and thermodynamic studies on the DNA/Cyan40 and DNA/CCyan2 systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Some practical considerations in quantitative absorbance microspectrophotometry. Preparation techniques in DNA cytophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of this compound dyes as potential agents for the treatment of Alzheimer's disease and related neurodegenerative tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Visualizing WNT signaling in mammalian systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. vanamerongenlab.nl [vanamerongenlab.nl]

- 10. rjpn.org [rjpn.org]

- 11. Fluorescent in situ hybridization Reagents | Fisher Scientific [fishersci.com]

- 12. stainsfile.com [stainsfile.com]

- 13. discovery.researcher.life [discovery.researcher.life]

Spectral Properties of Gallocyanine: An In-depth Technical Guide for Microscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Gallocyanine, a versatile phenoxazine dye, and its applications in microscopy. This compound is widely utilized for the histological staining of nuclei and the quantitative determination of nucleic acids.[1] This guide delves into its spectral characteristics, detailed experimental protocols for its use, and its role in cellular signaling pathways, offering valuable insights for researchers in cell biology, histology, and drug discovery.

Core Spectral and Physicochemical Properties

This compound's utility in microscopy stems from its distinct spectral characteristics and its affinity for nucleic acids. A summary of its key quantitative properties is presented below.

| Property | Value | Reference |

| Molar Extinction Coefficient (ε) | 28,000 M⁻¹ cm⁻¹ at 623 nm | [1] |

| Absorption Maximum (λmax) | 601-635 nm | [2] |

| Emission Maximum (λem) | 480-500 nm (upon reaction) | [1] |

| Fluorescence Quantum Yield (Φf) | Not reported in the reviewed literature. This compound's fluorescence is noted to increase upon interaction with reactive oxygen species.[1] | |

| Molecular Weight | 336.73 g/mol | [3] |

| Chemical Formula | C₁₅H₁₃ClN₂O₅ | [2] |

This compound in Microscopy: Staining Protocols

This compound is a reliable stain for nucleic acids, offering a quantitative and reproducible method for visualizing cell nuclei.[1] The most common method for its application in histology is the this compound-chrome alum stain. Two established protocols are detailed below.

Einarson's this compound-Chrome Alum Staining Protocol (Classic Method)

This traditional method provides robust and consistent staining of nucleic acids.

Materials:

-

This compound (C.I. 51030)

-

Chromium potassium sulfate (chrome alum)

-

Distilled water

-

Ethanol (70%, 96%, and absolute)

-

Xylene

-

Resinous mounting medium

Solution Preparation:

-

Chrome Alum Stock Solution (5% w/v): Dissolve 5.0 g of chromium potassium sulfate in 100.0 mL of distilled water.

-

Einarson's this compound Staining Solution:

-

Add 0.15 g of this compound to 100 mL of the 5% chrome alum stock solution.

-

Heat the mixture to a boil and then simmer for 15 minutes.

-

Allow the solution to cool to room temperature and then filter.

-

The pH of the final solution should be approximately 1.64.

-

Staining Procedure:

-

Deparaffinize tissue sections and hydrate to distilled water.

-

Immerse slides in Einarson's this compound staining solution for 24-48 hours.

-

Rinse the slides thoroughly in several changes of distilled water.

-

Dehydrate the sections through a graded series of ethanol (70% and 96%).

-

Clear the slides in xylene.

-

Mount with a resinous medium.

Expected Results:

-

Nucleic acids (DNA and RNA) will be stained a deep blue.

Modified this compound-Chrome Alum Staining Protocol (Rapid Method)

A modified, quicker protocol has been developed for the quantitative evaluation of DNA in cytological material. This method significantly reduces the staining time.

Materials:

-

Same as Einarson's protocol.

Solution Preparation:

-

The staining solution is prepared similarly to Einarson's method. Some variations may include adjustments to the boiling time and filtration process to optimize for shorter staining durations.

Staining Procedure:

-

Deparaffinize and hydrate tissue sections to distilled water.

-

Stain in the modified this compound-chrome alum solution for approximately 4 minutes.

-

Rinse well with distilled water.

-

Dehydrate through graded alcohols.

-

Clear in xylene and mount.

This compound in Cellular Signaling: Inhibition of the Wnt Pathway

Beyond its application as a histological stain, this compound has been identified as a small molecule inhibitor of Dickkopf-1 (DKK1), a key antagonist of the Wnt signaling pathway. This pathway is crucial in embryonic development, tissue homeostasis, and is often dysregulated in diseases such as cancer.

This compound exerts its inhibitory effect by disrupting the interaction between DKK1 and the Low-density lipoprotein receptor-related protein 6 (LRP6). This interaction is a critical step in the DKK1-mediated suppression of the canonical Wnt pathway. By blocking this interaction, this compound can effectively modulate Wnt/β-catenin signaling.

Below is a diagram illustrating the mechanism of this compound's interaction with the Wnt signaling pathway.

Experimental Workflow: Visualizing this compound Staining

The following diagram outlines a typical workflow for preparing and visualizing tissue samples stained with this compound-chrome alum.

References

Gallocyanine Powder: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for Gallocyanine powder, a synthetic dye used in staining protocols and biochemical research. The following sections detail the potential hazards, recommended handling procedures, and emergency measures to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound powder is classified as harmful if swallowed.[1] While comprehensive toxicological data is limited, it is prudent to handle this compound with care, assuming potential for skin and eye irritation upon contact.

GHS Hazard Statements

-

H302: Harmful if swallowed.[1]

Precautionary Statements

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Quantitative Toxicological Data

The following table summarizes the available quantitative toxicological and bioactivity data for this compound. It is important to note that publicly available, detailed experimental reports for this compound are scarce.

| Data Point | Value | Species | Test Guideline | Source |

| Acute Oral Toxicity (LD50) | > 500 mg/kg | Rat | Not Specified | [1] |

| IC50 (DKK1/LRP6 Interaction) | ~3 µM | In vitro | Not Applicable | [2] |

Experimental Protocols

Acute Oral Toxicity Study (Based on OECD Guideline 423)

Objective: To determine the acute oral toxicity of a substance.

Methodology:

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), typically females as they are often more sensitive.

-

Housing and Acclimatization: Animals are housed in controlled conditions (temperature, humidity, light cycle) and acclimatized for at least 5 days before the study.

-

Dosing:

-

A single dose of the test substance is administered by oral gavage.

-

The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

The choice of starting dose is based on any existing information about the substance's toxicity.

-

-

Observation:

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.

-

Observations are conducted frequently on the day of dosing and at least daily thereafter for 14 days.

-

-

Endpoint: The primary endpoint is mortality. The study allows for the classification of the substance into a GHS hazard category based on the observed mortality at different dose levels.

Dermal Irritation/Corrosion Study (Based on OECD Guideline 404)

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Test Animals: Healthy, young adult albino rabbits.

-

Test Site Preparation: The fur on the dorsal area of the trunk of the animal is clipped 24 hours before the test.

-

Application:

-

A small amount (0.5 g for solids) of the test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape.

-

The exposure duration is typically 4 hours.

-

-

Observation:

-

After the exposure period, the patch is removed, and the skin is gently cleaned.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

-

Scoring: The severity of the skin reactions is scored according to a standardized system. The mean scores for erythema and edema are used to classify the substance's irritation potential.

Eye Irritation/Corrosion Study (Based on OECD Guideline 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Methodology:

-

Test Animals: Healthy, young adult albino rabbits.

-

Application:

-

A single dose (0.1 g for solids) of the test substance is instilled into the conjunctival sac of one eye of the rabbit.

-

The eyelids are held together for a few seconds to prevent loss of the material. The other eye serves as an untreated control.

-

-

Observation:

-

The eyes are examined for reactions in the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

-

-

Scoring: The severity of the ocular lesions is scored using a standardized system. The scores are used to classify the substance's irritation potential.

Safe Handling and Storage

Adherence to proper handling and storage procedures is paramount to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator with a particulate filter.

Handling Procedures

-

Handle this compound powder in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust. Use non-sparking tools for handling.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, follow these first aid procedures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill and Disposal Procedures

Spill Response

-

Evacuate personnel from the spill area.

-

Wear appropriate PPE.

-

Avoid breathing dust.

-

Carefully sweep up the spilled powder and place it into a suitable, labeled container for disposal.

-

Clean the spill area with a wet cloth or paper towels to avoid generating dust.

Waste Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not allow the material to enter drains or waterways.

Visualizations

The following diagrams illustrate key safety and logical relationships for handling this compound powder.

Caption: Workflow for the safe handling of this compound powder.

Caption: Potential exposure routes and corresponding first aid.

References

Gallocyanine CAS number and molecular weight

An In-depth Technical Guide to Gallocyanine For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data and a hypothetical experimental workflow for this compound, a synthetic phenoxazine dye. This compound is utilized in various scientific applications, including as a histological stain for nucleic acids and as a potential therapeutic agent in neurodegenerative disease research.[1][2]

Core Chemical and Physical Properties

This compound, also known by other names such as Mordant Blue 10 and C.I. 51030, is a cationic dye with specific physicochemical properties that are critical for its application in research.[2][3][4] The fundamental quantitative data for this compound are summarized below.

| Property | Value | References |

| CAS Number | 1562-85-2 | [1][2][3][4][5] |

| Molecular Weight | 336.73 g/mol | [2][3][4][5] |

| Molecular Formula | C₁₅H₁₃ClN₂O₅ | [1][2] |

Hypothetical Experimental Protocol: Staining of Neural Tissue

The following is a detailed methodology for a hypothetical experiment using this compound for the histological staining of nucleic acids in neural tissue sections.

Objective: To visualize neuronal cell bodies (Nissl substance) in paraffin-embedded mouse brain sections.

Materials:

-

Paraffin-embedded mouse brain sections (5-10 µm) on glass slides

-

This compound staining solution

-

Chromium potassium sulfate solution

-

Deionized water

-

Ethanol (70%, 95%, 100%)

-

Xylene

-

Mounting medium

-

Coverslips

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer slides through two changes of 100% ethanol for 3 minutes each.

-

Transfer slides through two changes of 95% ethanol for 3 minutes each.

-

Rinse in 70% ethanol for 3 minutes.

-

Rinse in deionized water.

-

-

Staining:

-

Prepare the this compound-chrome alum staining solution according to standard protocols.

-

Immerse the slides in the this compound solution for 18-24 hours at room temperature.

-

Rinse the slides in tap water to remove excess stain.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).

-

Clear the sections in two changes of xylene.

-

Apply a coverslip using a permanent mounting medium.

-

Expected Results: Neuronal cell bodies, rich in RNA (Nissl substance), will be stained a deep blue to violet. The nucleoli within the neurons will also be distinctly stained.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the hypothetical histological staining protocol described above.

Caption: Workflow for this compound histological staining of neural tissue.

References

Gallocyanine Solubility: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of gallocyanine, a key dye used in various scientific applications, including histology and drug development. Tailored for researchers, scientists, and professionals in drug development, this document outlines quantitative solubility data, detailed experimental methodologies, and a visualization of the staining mechanism.

Core Executive Summary

This compound is a synthetic dye belonging to the oxazine group, widely recognized for its application in staining nucleic acids in histological preparations. Its efficacy is intrinsically linked to its solubility in various solvents, which dictates its use in different experimental contexts. This guide offers a centralized resource on the solubility characteristics of this compound, providing a foundation for its effective utilization in research and development.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes these findings for easy comparison.

| Solvent | Solubility (mg/mL) | Reference |

| Water | 1 | [1][2] |

| 100% Ethanol | 10 | [2] |

| Dimethyl Sulfoxide (DMSO) | 25 | [2] |

| 1 N Ammonium Hydroxide (NH₄OH) | 10 | [1] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 | [2] |

| Glacial Acetic Acid | Soluble | [2] |

| Alcohol | Soluble | [2] |

Experimental Protocols

Determination of this compound Solubility (Shake-Flask Method)

This protocol describes a standardized method for determining the solubility of this compound in a given solvent.

1. Preparation of Saturated Solution: a. Add an excess amount of this compound powder to a flask containing the solvent of interest. The presence of undissolved solid is crucial to ensure saturation. b. Seal the flask to prevent solvent evaporation. c. Agitate the mixture using a mechanical shaker or magnetic stirrer at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

2. Sample Collection and Preparation: a. Cease agitation and allow the undissolved solid to settle. b. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. c. Centrifuge the collected supernatant to remove any remaining suspended particles. d. Dilute the clear supernatant with the same solvent to a concentration that falls within the linear range of the spectrophotometer.

3. Quantification by UV-Vis Spectrophotometry: a. Prepare a series of standard solutions of this compound of known concentrations in the solvent. b. Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound. c. Plot a calibration curve of absorbance versus concentration. d. Measure the absorbance of the diluted sample solution at the same λmax. e. Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, which represents the solubility.

This compound-Chrome Alum Staining for Nucleic Acids

This protocol outlines the widely used method for staining nucleic acids in tissue sections.

1. Solution Preparation: a. Dissolve 5g of chrome alum (chromium potassium sulfate) in 100 mL of distilled water. b. Add 0.15g of this compound to the chrome alum solution. c. Heat the mixture to a boil and then simmer for 15-20 minutes. d. Allow the solution to cool to room temperature and then filter. e. The pH of the final solution should be approximately 1.64.

2. Staining Procedure: a. Deparaffinize and rehydrate tissue sections through a series of xylene and graded ethanol washes. b. Rinse the sections in distilled water. c. Immerse the slides in the this compound-chrome alum staining solution for 24-48 hours. d. Rinse the slides thoroughly with distilled water. e. Dehydrate the sections through graded ethanol, clear with xylene, and mount with a resinous medium.

Visualization of Staining Mechanism

The following diagrams illustrate the logical workflow of the this compound-chrome alum staining process and the proposed mechanism of action.

Caption: Experimental workflow for this compound-Chrome Alum Staining.

Caption: Proposed mechanism of this compound-Chrome Alum nucleic acid staining.

References

Methodological & Application

Einarson's Gallocyanine-Chrome Alum Staining Protocol: Application Notes for Researchers

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview and detailed protocol for Einarson's gallocyanine-chrome alum staining method, a classic and reliable technique for the visualization of nucleic acids in tissue sections.

Introduction

Einarson's this compound-chrome alum stain is a widely used histological technique for the progressive and selective staining of nucleic acids (both DNA and RNA).[1][2][3] The method results in a deep blue to violet staining of the cell nucleus and basophilic cytoplasmic structures, such as the Nissl substance in neurons.[1][4] The stain is formed by the reaction of this compound with a chrome alum (chromium potassium sulfate) solution, creating a dye-metal chelate.[5][6] This cationic complex then binds to the phosphate groups of nucleic acids.[2] The staining is stoichiometric, meaning the intensity of the stain is proportional to the amount of nucleic acid present, which allows for semi-quantitative analysis.[2][7]

Applications in Research and Drug Development

-

Neuroscience: Visualization of Nissl bodies in neurons for studies of neuronal health, injury, and disease.

-

Oncology: Assessment of nuclear morphology and nucleic acid content in tumor cells.

-

Cell Biology: General nuclear counterstain in various histological and immunohistochemical procedures.[8]

-

Toxicology: Evaluation of cellular changes and cytotoxicity in response to drug candidates.

-

Quantitative Cytochemistry: When properly controlled, it can be used for the cytophotometric estimation of nucleic acid content.[1][9]

Principle of the Method

The staining mechanism involves the formation of a dark blue cationic dye-lake (chelate) from this compound and chrome alum. This complex binds specifically to the phosphate backbone of both DNA and RNA. The reaction is typically performed at an acidic pH (around 1.64) to ensure the specificity for nucleic acids.[2][10] The binding is stable and progressive, meaning that once stained, the tissue does not require differentiation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the preparation of the staining solution and the staining protocol itself.

Table 1: this compound-Chrome Alum Staining Solution Preparation

| Reagent | Amount |

| This compound | 0.15 g - 0.3 g |

| Chrome Alum (CrK(SO₄)₂·12H₂O) | 5 g - 15 g |

| Distilled Water | 100 mL |

| Preparation Parameter | Value |

| Boiling/Simmering Time | 10 - 20 minutes |

| pH of final solution | Approximately 1.64 |

Table 2: Einarson's Staining Protocol Parameters

| Step | Parameter |

| Fixation | 10% Buffered Neutral Formalin (recommended) |

| Section Thickness | 5 - 8 µm |

| Staining Time | 16 - 48 hours |

| Staining Temperature | Room Temperature or 37°C |

| Rinsing | Distilled Water |

| Dehydration | Graded Alcohols |

| Clearing | Xylene |

| Mounting | Resinous Medium |

Experimental Protocol

This protocol is a synthesized standard procedure based on Einarson's method.

Reagents and Materials

-

This compound (C.I. 51030)

-

Chrome Alum (Chromium Potassium Sulfate, CrK(SO₄)₂·12H₂O)

-

Distilled Water

-

1M Hydrochloric Acid (HCl) and 1M Sodium Hydroxide (NaOH) for pH adjustment (optional)

-

Xylene

-

Ethanol (absolute, 95%, 70%)

-

Resinous mounting medium

-

Coplin jars or staining dishes

-

Filter paper

-

Paraffin-embedded tissue sections on slides

Preparation of the this compound-Chrome Alum Staining Solution

-

In a flask, dissolve 5 g of chrome alum in 100 mL of distilled water. Gentle warming may be required.

-

Add 0.15 g of this compound to the chrome alum solution.

-

Bring the mixture to a boil and then gently simmer for 10 to 20 minutes.[5][10]

-

Allow the solution to cool to room temperature.

-

Filter the solution using filter paper.

-

The pH of the solution should be approximately 1.64.[10] If necessary, the pH can be adjusted. Adding a small amount of HCl can reduce background staining, while adding NaOH can enhance it.[10]

-

The solution is stable for about one week.[4]

Staining Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer through two changes of absolute ethanol for 3 minutes each.

-

Transfer through 95% ethanol for 3 minutes.

-

Transfer through 70% ethanol for 3 minutes.

-

Rinse in distilled water.

-

-

Staining:

-

Rinsing:

-

Rinse the slides well in two changes of distilled water to remove excess stain.[10]

-

-

Dehydration:

-

Dehydrate the sections through graded alcohols: 70% ethanol, 95% ethanol, and two changes of absolute ethanol, for 3 minutes each.

-

-

Clearing:

-

Clear the sections in two or three changes of xylene for 5 minutes each.

-

-

Mounting:

-

Apply a coverslip using a resinous mounting medium.

-

Expected Results

-

Nucleic Acids (DNA and RNA): Deep blue to violet[10]

-

Nissl Substance: Blue

-

Background: Should be clear or very lightly stained.

Visualized Workflow

The following diagram illustrates the experimental workflow of Einarson's this compound-chrome alum staining protocol.

Caption: Experimental workflow for Einarson's staining.

Logical Relationship of Staining Components

The diagram below outlines the chemical logic behind the preparation and action of the stain.

References

- 1. Einarson gallocyanin-chrome alum stain - Chemwatch [chemwatch.net]

- 2. Gallocyanin stain - Wikipedia [en.wikipedia.org]

- 3. Gallocyanin Chromalaun after EINARSON [morphisto.de]

- 4. urmc.rochester.edu [urmc.rochester.edu]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Investigation of a modified gallocyanin chrome alum staining technique in cytology compared to thionine and haematoxylin as nuclear stains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. kuhlmann-biomed.de [kuhlmann-biomed.de]

- 9. Gallocyanin chromalum as a nuclear stain in cytology. I. A cytophotometric comparison of the Husain-Watts Gallocyanin chromalum staining protocol with the Feulgen procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. stainsfile.com [stainsfile.com]

Gallocyanine Staining for Nucleic Acids in Paraffin-Embedded Tissues

Application Note & Protocol

Introduction

Gallocyanine-chromalum staining is a classic and reliable method for the selective and progressive staining of nucleic acids (both DNA and RNA) in histological preparations. Developed by Einarson, this technique results in a deep blue to violet staining of the cell nucleus and Nissl substance in neurons, where ribosomal RNA is abundant. The stain is formed by a lake of this compound and a chromium salt (chrome alum), which binds specifically to the phosphate groups of nucleic acids.[1] This progressive staining method is known for its high specificity and reproducibility, making it an excellent alternative to hematoxylin for nuclear staining, especially in quantitative studies where stoichiometric binding is crucial. Unlike regressive staining methods, this compound does not require a differentiation step to remove excess stain, simplifying the protocol and ensuring consistent results.[2]

Principle of the Method

The this compound-chromalum solution contains a cationic dye-metal complex. The chromium ion acts as a mordant, forming a coordination complex with the this compound dye. This complex has a net positive charge and binds electrostatically to the negatively charged phosphate groups of the DNA and RNA backbone. The binding is specific and quantitative under acidic pH conditions (around 1.64), which prevents non-specific background staining.[3] Structures rich in nucleic acids, such as the cell nucleus (chromatin) and ribosomes (in the cytoplasm and Nissl bodies), are stained a distinct blue-violet color.

Application

This protocol is intended for researchers, scientists, and drug development professionals for the histological staining of nucleic acids in formalin-fixed, paraffin-embedded (FFPE) tissue sections. It is particularly useful for:

-

General nuclear staining: As a routine nuclear stain in place of hematoxylin.

-

Neuropathology: For the visualization of Nissl substance in neurons.

-

Quantitative analysis: Due to its stoichiometric binding to nucleic acids.

Experimental Protocol

Reagents and Solutions

This compound-Chromalum Staining Solution (Einarson's Method)

| Reagent | Amount |

| This compound | 0.15 g |

| Chrome Alum (Chromium Potassium Sulfate) | 5.0 g |

| Distilled Water | 100 mL |

Preparation:

-

Dissolve the chrome alum in the distilled water.

-

Add the this compound powder to the chrome alum solution.

-

Heat the mixture to a boil and then simmer gently for 15-20 minutes.[3]

-

Allow the solution to cool to room temperature.

-

Filter the solution using standard filter paper.

-

The pH of the final solution should be approximately 1.64. This can be adjusted with 1M HCl if necessary.[3][4]

-

The staining solution is stable and can be stored for future use.

Other Required Reagents:

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

Mounting medium (e.g., DPX)

Staining Procedure

The following protocol outlines the steps for staining 5 µm thick paraffin-embedded tissue sections.[3]

| Step | Reagent | Duration |

| Deparaffinization | Xylene | 2 changes of 5-10 minutes each[5] |

| Xylene | 1 change of 5 minutes | |

| Rehydration | 100% Ethanol | 2 changes of 5 minutes each[5] |

| 95% Ethanol | 1 change of 5 minutes[5] | |

| 70% Ethanol | 1 change of 5 minutes | |

| Distilled Water | 5 minutes | |

| Staining | This compound-Chromalum Solution | 24-48 hours[3] |

| Washing | Running tap water | 5 minutes |

| Dehydration | 70% Ethanol | 3 minutes |

| 95% Ethanol | 3 minutes | |

| 100% Ethanol | 2 changes of 3 minutes each | |

| Clearing | Xylene | 2 changes of 5 minutes each |

| Mounting | Mounting Medium | - |

Expected Results

-

Nuclei: Dark blue to violet

-

Nissl substance: Dark blue to violet

-

Cytoplasm: Unstained or very pale blue

Workflow Diagram

Caption: Workflow of the this compound staining protocol.

Troubleshooting

| Issue | Possible Cause | Solution |

| Weak Staining | Staining time too short | Increase staining time to the upper end of the recommended range (48 hours). |

| Staining solution is old or depleted | Prepare a fresh batch of this compound-chromalum solution. | |

| Improper fixation | Ensure tissue was adequately fixed in a suitable fixative like neutral buffered formalin. | |

| Background Staining | pH of staining solution is incorrect | Check and adjust the pH of the staining solution to 1.64.[3] |

| Inadequate washing | Ensure thorough washing after staining to remove excess stain. | |

| Precipitate on Section | Staining solution was not filtered | Filter the staining solution before use. |

| Slides were allowed to dry out | Keep slides wet throughout the entire staining procedure. |

References

Application Notes and Protocols for Gallocyanine Staining of Frozen Tissue Sections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallocyanine staining is a classic and reliable histological technique used for the selective and quantitative staining of nucleic acids (both DNA and RNA) in tissue sections. The stain, a complex of this compound and chrome alum, forms a deep blue to violet lake that binds stoichiometrically to the phosphate groups of nucleic acids.[1] This property makes it particularly valuable for the assessment of cell density, cytoarchitecture, and neuronal structures, such as Nissl bodies in the nervous system.[2] This application note provides a detailed protocol for the application of this compound staining to frozen tissue sections, a method often preferred for its speed and preservation of certain antigens for correlative studies like immunohistochemistry.

Principle of the Method

The this compound-chrome alum solution is a cationic dye complex.[3][4] The chromium ion in the chrome alum acts as a mordant, forming a coordination complex with the this compound dye. This positively charged complex then binds electrostatically to the negatively charged phosphate backbone of nucleic acids. The staining is progressive and, once bound, is highly stable and resistant to differentiation. The intensity of the stain is directly proportional to the amount of nucleic acids present, allowing for semi-quantitative analysis.[1][5]

Key Applications

-

Neuroanatomical studies: Visualization of neuronal cell bodies (Nissl substance) and cortical layering.

-

Oncology: Assessment of tumor cellularity and nuclear morphology.

-

Cell biology: Quantification of total nucleic acids in various cell types.

-

Developmental biology: Tracking changes in cell populations and tissue organization during development.

Experimental Protocols

This section details the necessary steps for successful this compound staining of frozen tissue sections, from tissue preparation to final mounting.

I. Preparation of this compound-Chrome Alum Staining Solution

The quality of the staining solution is critical for optimal results. The following protocol is a widely accepted method for its preparation.[3][4][6]

Reagents:

-

This compound (C.I. 51030)

-

Chromium potassium sulfate dodecahydrate (Chrome Alum, CrK(SO₄)₂·12H₂O)

-

Distilled water

Procedure:

-

In a fume hood, dissolve 5 g of chrome alum in 100 mL of distilled water in a flask.

-

Add 0.15 g of this compound to the chrome alum solution.

-

Gently heat the mixture to a boil and simmer for 15-20 minutes. The solution will turn a deep violet color.[3][6]

-

Allow the solution to cool to room temperature.

-

Filter the solution through Whatman No. 1 filter paper.

-

The pH of the final solution should be approximately 1.6-1.75 for optimal nucleic acid specificity.[1] If necessary, the pH can be adjusted with 1M HCl.[7]

-

The staining solution is stable for several weeks when stored in a tightly sealed container at room temperature.

II. Frozen Tissue Preparation and Sectioning

Proper tissue handling and sectioning are paramount for preserving morphology and ensuring high-quality staining.

Materials:

-

Fresh tissue

-

Optimal Cutting Temperature (OCT) compound

-

Isopentane (2-methylbutane)

-

Dry ice or liquid nitrogen

-

Cryostat

-

Gelatin-coated or positively charged microscope slides

Procedure:

-

Immediately after dissection, snap-freeze the fresh tissue in isopentane pre-cooled with dry ice or liquid nitrogen. Slow freezing can cause ice crystal artifacts, which will damage tissue morphology.[8]

-

Embed the frozen tissue in OCT compound in a cryomold.

-

Allow the embedded tissue to equilibrate to the cryostat chamber temperature (-15°C to -23°C).

-

Cut sections at a thickness of 10-20 µm.

-

Mount the frozen sections onto pre-cooled, gelatin-coated or positively charged slides.

-

Air dry the slides at room temperature for 30-60 minutes to ensure adhesion. Slides can be stored at -80°C for long-term storage.

III. This compound Staining Protocol for Frozen Sections

This protocol has been adapted for use with frozen tissue sections.

Reagents & Materials:

-

Prepared this compound-Chrome Alum Staining Solution

-

Distilled water

-

Ethanol (70%, 95%, and 100%)

-

Xylene or a xylene substitute

-

Resinous mounting medium

Procedure:

-

If slides are stored at -80°C, allow them to come to room temperature for at least 30 minutes before staining.

-

Fixation: Immerse the slides in 4% paraformaldehyde in PBS for 10-15 minutes at room temperature. This step is crucial for preserving tissue morphology.

-

Rinse: Rinse the slides thoroughly in distilled water (3 changes, 2 minutes each).

-

Staining: Immerse the slides in the this compound-Chrome Alum staining solution for 24-48 hours at room temperature.[6] For a more rapid stain, a modified protocol with a 4-minute staining time has been described, although this may require optimization.[5]

-

Rinse: Rinse the slides well in several changes of distilled water to remove excess stain.

-

Dehydration: Dehydrate the sections through a graded series of ethanol:

-

70% Ethanol for 2 minutes

-

95% Ethanol for 2 minutes

-

100% Ethanol for 2 minutes (2 changes)

-

-

Clearing: Clear the sections in xylene or a xylene substitute for 5 minutes (2 changes).

-

Mounting: Apply a coverslip with a resinous mounting medium.

Data Presentation

The following table summarizes the key quantitative parameters of the this compound staining protocol.

| Parameter | Recommended Value | Alternate/Modified Value | Source(s) |

| Staining Solution | |||

| This compound Concentration | 0.15 g / 100 mL | - | [3][7] |

| Chrome Alum Concentration | 5 g / 100 mL | 15 g / 100 mL | [3][7] |

| Boiling/Simmering Time | 15-20 minutes | 10-20 minutes | [3][6] |

| Final pH | ~1.6-1.75 | - | [1] |

| Tissue Sectioning | |||

| Section Thickness | 10-20 µm | 5-50 µm | [2] |

| Cryostat Temperature | -15°C to -23°C | - | General Practice |

| Staining Protocol | |||

| Fixation | 4% Paraformaldehyde | Alcoholic fixation | [9] |

| Staining Time | 24-48 hours | 4 minutes (modified) | [5][6] |

| Dehydration Series | 70%, 95%, 100% Ethanol | - | [6] |

| Clearing Agent | Xylene or substitute | - | [6] |

Visualizations

This compound Staining Workflow

The following diagram illustrates the key steps in the this compound staining protocol for frozen tissue sections.

Caption: Experimental workflow for this compound staining of frozen sections.

Mechanism of this compound Staining

This diagram illustrates the binding mechanism of the this compound-chrome alum complex to nucleic acids.

Caption: this compound-chrome alum binding to nucleic acid phosphate groups.

References

- 1. Gallocyanin stain - Wikipedia [en.wikipedia.org]

- 2. Nissl Staining Method and Protocol on Frozen or Vibratome Sections for Brain & Spinal Cord - IHC WORLD [ihcworld.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Investigation of a modified gallocyanin chrome alum staining technique in cytology compared to thionine and haematoxylin as nuclear stains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. stainsfile.com [stainsfile.com]

- 7. kuhlmann-biomed.de [kuhlmann-biomed.de]

- 8. Frozen Section Troubleshooting - Creative Bioarray [histobiolab.com]

- 9. echemi.com [echemi.com]

Application Notes and Protocols: Gallocyanine as a Nuclear Counterstain in Immunohistochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In immunohistochemistry (IHC), counterstaining is a critical step that provides context to the specific antigen staining by highlighting the general morphology of the tissue. While hematoxylin is the most commonly used nuclear counterstain, Gallocyanine-chromalum offers a compelling alternative, particularly for quantitative studies. This compound, an oxazine dye, forms a stable, deep blue to violet complex with chromium ions, which then binds stoichiometrically to the phosphate groups of nucleic acids (DNA and RNA). This property ensures a staining intensity that is directly proportional to the nucleic acid content, making it an invaluable tool for applications requiring precise nuclear detail and quantitative analysis, such as in the study of apoptosis, cell cycle regulation, and tumor biology.

These application notes provide a comprehensive guide to the use of this compound as a nuclear counterstain in chromogenic IHC, detailing its advantages, preparation, and a step-by-step protocol for its integration into a standard IHC workflow.

Key Advantages of this compound in IHC

-

Stoichiometric Staining: this compound binds specifically and proportionally to nucleic acids, allowing for the quantitative assessment of DNA and RNA content through densitometry. This is a significant advantage over hematoxylin, which binds to nuclear histones and may not directly correlate with nucleic acid concentration.

-

High Specificity: When prepared correctly at a pH of approximately 1.64, this compound-chromalum exhibits high specificity for the phosphate backbone of nucleic acids, resulting in crisp nuclear staining with minimal background.

-

Progressive Staining: this compound is a progressive stain, meaning it does not require differentiation, which simplifies the protocol and improves reproducibility.

-

Excellent Contrast: The deep blue-violet color of this compound provides excellent contrast with common chromogens such as the brown precipitate of 3,3'-Diaminobenzidine (DAB).

Data Presentation: Comparison of Nuclear Counterstains

While direct quantitative comparisons in published IHC literature are limited, the following table summarizes the key characteristics of this compound in contrast to Hematoxylin, another common nuclear counterstain. This comparison is based on the well-established chemical properties of the dyes.

| Feature | This compound-chromalum | Hematoxylin (Gill's/Mayer's) |

| Binding Target | Phosphate groups of Nucleic Acids (DNA & RNA) | Histone proteins (specifically lysine residues) |

| Staining Nature | Progressive | Progressive or Regressive |

| Stoichiometry | Yes (Staining intensity proportional to nucleic acid content) | No |

| Specificity | High for nucleic acids at optimal pH | High for nuclei, but less specific for nucleic acids |

| Color | Deep Blue to Violet | Blue to Purple |

| Differentiation Req. | No | Often yes (for regressive methods) |

| Suitability for Quantification | Excellent | Moderate |

| Staining Time | Can be long (minutes to hours) | Typically short (minutes) |

Experimental Protocols

Protocol 1: Preparation of this compound-Chromalum Staining Solution (Einarson's Method)

Materials:

-

This compound (C.I. 51030)

-

Chromium potassium sulfate dodecahydrate (Chrome Alum, CrK(SO₄)₂·12H₂O)

-

Distilled water

-

1M Hydrochloric Acid (HCl) for pH adjustment (optional)

-

Beaker

-

Heating plate/stirrer

-

Filter paper

Procedure:

-

Dissolve Chrome Alum: In a beaker, dissolve 5.0 g of chromium potassium sulfate in 100 mL of distilled water. This is the chrome alum stock solution.[1]

-

Add this compound: To the 100 mL of chrome alum solution, add 0.15 g of this compound powder.[1]

-

Boil and Simmer: Gently heat the mixture to a boil and then simmer for 15-20 minutes.[1][2] This process facilitates the formation of the dye-mordant complex.

-

Cool and Filter: Allow the solution to cool to room temperature. Once cooled, filter the solution through filter paper to remove any undissolved particles.[1][2]

-

Check and Adjust pH: The optimal pH for specific nucleic acid staining is approximately 1.64-1.65.[1][2] If necessary, adjust the pH with 1M HCl.

-

Storage: Store the solution in a tightly capped bottle at room temperature. The solution is stable for several months.

Protocol 2: this compound Counterstaining in a Standard Chromogenic IHC Workflow (using DAB)

This protocol assumes that the tissue sections on slides have already undergone deparaffinization, rehydration, antigen retrieval, blocking, primary and secondary antibody incubations, and chromogen development with DAB.

Materials:

-

Slides with IHC-DAB stained tissue sections

-

This compound-chromalum staining solution

-

Distilled water

-

Graded ethanol series (e.g., 70%, 95%, 100%)

-

Xylene or a xylene substitute

-

Permanent mounting medium

-

Coplin jars or staining dishes

-

Coverslips

Procedure:

-